molecular formula C7H12O2 B7902195 5-Heptenoic acid CAS No. 3593-00-8

5-Heptenoic acid

Cat. No.: B7902195
CAS No.: 3593-00-8
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-UHFFFAOYSA-N
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Description

5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a seven-carbon chain with a double bond between the fifth and sixth carbons and a carboxylic acid functional group at the terminal carbon. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through various methods. One common laboratory preparation involves the oxidation of 5-heptenal using potassium permanganate under acidic conditions. Another method includes the hydrolysis of this compound esters, which can be prepared via the Wittig reaction involving heptanal and a suitable phosphonium ylide .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of heptene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is efficient and yields high purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form heptanedioic acid.

    Reduction: It can be reduced to 5-heptenoic alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like bromine can add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Scientific Research Applications

5-Heptenoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-heptenoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The double bond in its structure allows for interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

    Heptanoic acid: Lacks the double bond present in 5-heptenoic acid, making it less reactive in certain chemical reactions.

    Hexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.

    Octanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.

Uniqueness of this compound: The presence of a double bond in this compound makes it more versatile in chemical reactions compared to its saturated counterparts. This feature allows for a wider range of chemical modifications and applications in various fields .

Biological Activity

5-Heptenoic acid, a compound with significant biological implications, is primarily studied for its role as a precursor in various metabolic pathways and its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is an unsaturated fatty acid characterized by a seven-carbon chain with a double bond at the fifth carbon position. Its structure can be represented as follows:

C7H12O2\text{C}_7\text{H}_{12}\text{O}_2

This compound is part of a larger family of fatty acids that exhibit diverse biological activities, including anti-inflammatory and cytotoxic effects.

Oxidative Stress and Apoptosis

Research indicates that this compound, particularly in its lactone form (4-Hydroxy-7-oxo-5-heptenoic acid or HOHA lactone), influences oxidative stress pathways in cells. The lactone form has been shown to induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis through intrinsic pathways. This effect is particularly pronounced in retinal pigment epithelial (RPE) cells, where HOHA lactone promotes oxidative stress that contributes to conditions such as age-related macular degeneration (AMD) .

Angiogenesis

HOHA lactone also plays a critical role in angiogenesis by stimulating the secretion of vascular endothelial growth factor (VEGF) from ARPE-19 cells. This secretion correlates with increased ROS levels and decreased intracellular glutathione (GSH), indicating a complex interplay between oxidative stress and angiogenic signaling .

In Vitro Studies

  • Cell Viability and Cytotoxicity :
    • In studies involving ARPE-19 cells, exposure to HOHA lactone resulted in dose-dependent cytotoxic effects. Lower concentrations promoted cell proliferation, while higher concentrations led to significant cell death through apoptosis .
  • VEGF Secretion :
    • HOHA lactone was found to enhance VEGF secretion at submicromolar concentrations, which is crucial for angiogenic processes in retinal cells .
  • Oxidative Stress Induction :
    • The compound's ability to deplete GSH levels was demonstrated, leading to increased oxidative stress. This depletion is mediated by the formation of CEP derivatives through Michael adduction reactions .

Case Studies

Several studies highlight the implications of this compound in pathological conditions:

  • Age-Related Macular Degeneration (AMD) : Research has shown that HOHA lactone contributes to AMD progression by promoting oxidative damage in RPE cells. The accumulation of CEP derivatives serves as biomarkers for AMD, suggesting potential therapeutic targets .
  • Tumor Growth : Animal models have indicated that HOHA lactone can induce choroidal neovascularization and promote tumor growth, implicating its role in cancer biology through inflammatory pathways .

Data Summary

Study Focus Findings
Cytotoxicity in ARPE-19 cellsInduces apoptosis via intrinsic pathways; more effective at higher concentrations .
VEGF SecretionPromotes angiogenesis; correlated with ROS production .
Oxidative StressDepletes GSH levels leading to increased ROS; implicated in AMD progression .
Tumor GrowthInduces neovascularization and supports tumor growth via inflammatory mechanisms .

Properties

CAS No.

3593-00-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)

InChI Key

KPSZWAJWFMFMFF-UHFFFAOYSA-N

SMILES

CC=CCCCC(=O)O

Isomeric SMILES

C/C=C/CCCC(=O)O

Canonical SMILES

CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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